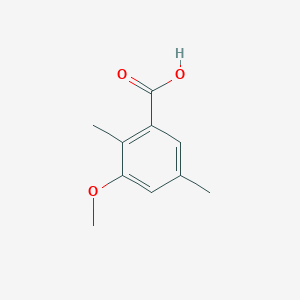

3-Methoxy-2,5-dimethylbenzoic acid

Description

General Significance of Aromatic Carboxylic Acids as Precursors and Building Blocks

Aromatic carboxylic acids are a class of organic compounds distinguished by a carboxyl group (-COOH) attached directly to an aromatic ring. numberanalytics.com This structure gives them unique physical and chemical properties that make them highly valuable in organic chemistry. numberanalytics.com They serve as fundamental precursors and versatile building blocks for the synthesis of a wide array of more complex molecules. numberanalytics.comacs.org Their utility extends to the production of pharmaceuticals, polymers, dyes, and other fine chemicals. vedantu.comgoogle.com

The reactivity of the carboxyl group allows for its conversion into other functional groups such as esters, amides, and acyl halides, which are crucial intermediates in many synthetic pathways. numberanalytics.com Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization. The interplay between the carboxyl group and other substituents on the ring influences the compound's acidity and reactivity, a subject of extensive academic study. libretexts.orgmdpi.com This versatility makes aromatic carboxylic acids indispensable tools for chemists in both industrial and academic settings.

Specific Research Context of 3-Methoxy-2,5-dimethylbenzoic Acid

This compound, with the chemical formula C₁₀H₁₂O₃, is a specific member of the substituted benzoic acid family. uni.lu Its structure features a benzoic acid core with three substituents on the benzene (B151609) ring: a methoxy (B1213986) group (-OCH₃) at position 3, and two methyl groups (-CH₃) at positions 2 and 5.

While not as extensively studied as some other benzoic acid derivatives, its structural motifs suggest potential applications as an intermediate in organic synthesis. The presence of electron-donating methoxy and methyl groups, along with the carboxylic acid handle, makes it a candidate for use in creating more complex molecular architectures. Its CAS number is 92315-49-6. aobchem.com

Overview of Key Academic Research Areas for Substituted Benzoic Acids

Academic research into substituted benzoic acids is broad and multifaceted. Key areas of investigation include:

Medicinal Chemistry: Many substituted benzoic acids are explored for their biological activity. For instance, 2,5-substituted benzoic acid scaffolds have been designed as dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov The carboxylic acid group often plays a crucial role by forming key hydrogen bonds with target proteins. nih.gov

Catalysis and Synthesis: Researchers are constantly developing new methods for synthesizing and utilizing these compounds. This includes novel catalytic systems for their preparation and their use in reactions like metallaphotoredox-catalyzed decarboxylative functionalizations, which transform the carboxylic acid group into other useful functionalities. acs.orgresearchgate.net

Physical Organic Chemistry: A significant body of research focuses on understanding how different substituents affect the physical and chemical properties of the benzoic acid molecule. mdpi.comresearchgate.net Studies investigate the impact of electron-withdrawing and electron-donating groups on acidity (pKa values), reaction rates, and intermolecular interactions, such as dimer formation in various solvents. libretexts.orgacs.org

Materials Science: Alkylated aromatic carboxylic acids serve as important intermediates in the synthesis of materials like photoinitiators, which are essential components in adhesives and coatings that are cured with light. google.com

Academic Research Gaps and Future Perspectives for this compound

A review of the current scientific literature indicates that this compound is a relatively underexplored compound. While its synthesis and basic properties are known, there is a noticeable lack of published research detailing its specific applications or biological activities. This represents a significant research gap.

Future research could productively explore several avenues:

Screening for Biological Activity: Given the established roles of other substituted benzoic acids in medicinal chemistry, this compound could be screened against various biological targets. Its specific substitution pattern may offer unique interactions with protein binding sites.

Application as a Synthetic Building Block: A systematic investigation into its utility as a precursor for more complex molecules, such as pharmaceuticals or novel organic materials, could yield valuable results. The electronic effects of its particular substituent array could be harnessed to direct synthetic transformations in novel ways.

Derivatization and SAR Studies: The synthesis of a library of derivatives based on the this compound scaffold could be undertaken. This would enable structure-activity relationship (SAR) studies to determine which structural features are critical for any observed biological effects, following models used for other benzoic acid inhibitors. nih.gov

The limited existing data on this compound means it represents an open field for discovery, with potential for new findings in synthesis, medicinal chemistry, and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSSFYUYIFADRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295850 | |

| Record name | 3-Methoxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92315-49-6 | |

| Record name | 3-Methoxy-2,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92315-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Regioselective Synthesis of 3-Methoxy-2,5-dimethylbenzoic Acid

The regioselective synthesis of this compound requires precise control over the introduction of substituents onto the aromatic ring. A plausible and effective strategy commences with 2,5-dimethylphenol, which is first methylated to produce 2,5-dimethylanisole (B158103). nist.govsigmaaldrich.com The subsequent introduction of the carboxylic acid group at the 3-position is a key challenge that can be addressed through methods such as Friedel-Crafts acylation followed by oxidation.

Advanced Oxidative Approaches to Aromatic Carboxylic Acids

Advanced oxidative methods are crucial for the synthesis of aromatic carboxylic acids from alkyl-substituted aromatic precursors. These methods often employ strong oxidizing agents or catalytic systems to convert a methyl group into a carboxylic acid functional group.

One common approach involves the use of potassium permanganate (B83412) (KMnO₄) or chromic acid. However, these reagents can be harsh and may lead to side reactions or degradation of the aromatic ring, especially in the presence of activating groups like methoxy (B1213986) and methyl substituents.

More modern and milder oxidative techniques have been developed. For instance, catalytic oxidation using transition metal catalysts, such as cobalt or manganese salts, in the presence of a co-oxidant like N-hydroxyphthalimide (NHPI), allows for the aerobic oxidation of methyl groups on an aromatic ring under less aggressive conditions. Another approach is the use of nitric acid for the oxidation of alkylbenzenes, as demonstrated in the synthesis of 3,5-dimethylbenzoic acid from mesitylene (B46885). prepchem.com This method, however, can sometimes lead to nitrated byproducts. prepchem.com

A specific strategy for the synthesis of this compound could involve the selective oxidation of a precursor like 3-formyl-2,5-dimethylanisole or 3-acetyl-2,5-dimethylanisole. The formyl or acetyl group, introduced via methods discussed in the next section, can be readily oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent (CrO₃ in sulfuric acid).

| Oxidizing Agent/System | Substrate Example | Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Toluene | Basic, heat | Strong, effective | Harsh, potential for side reactions |

| Nitric Acid (HNO₃) | Mesitylene | Reflux | Can be effective for polyalkylbenzenes | Can lead to nitration byproducts prepchem.com |

| Co/Mn catalysts with O₂ | Alkylbenzenes | Catalytic, aerobic | Milder conditions, uses air as oxidant | May require specific catalyst systems |

| Jones Reagent (CrO₃/H₂SO₄) | Aromatic Aldehydes/Ketones | Acetone | Efficient for aldehydes/ketones | Uses stoichiometric chromium, which is toxic |

Carbonylation Reactions and Alternative Carbon-Carbon Bond Formations (e.g., from Trimethylbenzene)

Carbonylation reactions and other carbon-carbon bond-forming strategies provide an alternative to direct oxidation for introducing the carboxyl group. A prominent example of such a strategy is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, 2,5-dimethylanisole can be used as the starting material. nist.govsigmaaldrich.com

In a typical Friedel-Crafts acylation, 2,5-dimethylanisole would be reacted with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com This would introduce an acetyl group onto the aromatic ring. The directing effects of the methoxy and methyl groups would favor acylation at the 3-position. The resulting 3-acetyl-2,5-dimethylanisole can then be oxidized to this compound.

An alternative C-C bond formation strategy involves the carbonation of an organometallic reagent. For instance, if a bromo or iodo group were present at the 3-position of 2,5-dimethylanisole, it could be converted into a Grignard reagent or an organolithium species. Subsequent reaction with carbon dioxide (CO₂) would yield the desired carboxylic acid.

The synthesis of dimethylbenzoic acid isomers from trimethylbenzene is also illustrative of C-C bond formation strategies. For example, 3,5-dimethylbenzoic acid can be synthesized from mesitylene (1,3,5-trimethylbenzene) via oxidation. prepchem.comgoogle.comgoogle.com Similarly, 2,5-dimethylbenzoic acid has been prepared from pseudocumene (1,2,4-trimethylbenzene). orgsyn.orgncats.io These syntheses highlight how the selective oxidation of one methyl group among several can lead to the desired benzoic acid derivative.

| Substrate | Acylating Agent | Lewis Acid | Product |

| 2,5-Dimethylanisole | Acetyl chloride | AlCl₃ | 3-Acetyl-2,5-dimethylanisole |

| Benzene (B151609) | Propionyl chloride | FeCl₃ | Propiophenone |

| Toluene | Benzoyl chloride | AlCl₃ | Methylbenzophenone isomers |

Enantioselective and Asymmetric Synthesis Involving Benzoic Acid Derivatives

While this compound itself is not chiral, its derivatives can be key intermediates in the synthesis of chiral molecules. rroij.com Asymmetric synthesis methodologies are therefore highly relevant for producing enantiomerically pure compounds from benzoic acid precursors.

Application of Chiral Auxiliaries and Catalysts (e.g., Corey-Bakshi-Shibata Oxazaborolidines)

Chiral auxiliaries and catalysts are fundamental to enantioselective synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a prime example of a catalytic asymmetric process. nrochemistry.comwikipedia.org This method employs a chiral oxazaborolidine catalyst to achieve the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.org

The CBS catalyst, which is a proline-derived oxazaborolidine, coordinates with borane (B79455) to form a complex. nrochemistry.com This complex then coordinates to the ketone in a sterically controlled manner, directing the hydride delivery from the borane to one face of the carbonyl group. researchgate.netmagritek.comyoutube.com This results in the formation of one enantiomer of the alcohol in high excess. The enantioselectivity is determined by the chirality of the CBS catalyst used (either (R) or (S)). youtube.com

For a benzoic acid derivative, a prochiral ketone substrate could be synthesized, for instance, by Friedel-Crafts acylation of a suitable aromatic precursor. The subsequent CBS reduction of this ketone would yield a chiral alcohol, which could then be used in further synthetic steps.

| Feature | Description |

| Catalyst | Chiral oxazaborolidine derived from proline. |

| Reductant | Borane (BH₃), typically as a complex with THF or DMS. |

| Substrate | Prochiral ketones. |

| Product | Chiral secondary alcohols. |

| Selectivity | High enantioselectivity, predictable based on catalyst chirality. youtube.com |

Asymmetric Reduction Methodologies for Prochiral Ketones

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to valuable chiral alcohols. nih.gov Beyond the CBS reduction, several other methodologies exist.

Transfer hydrogenation is another widely used technique. This method often employs a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand. The hydrogen source is typically isopropanol (B130326) or formic acid. These systems can be highly efficient and enantioselective for a broad range of ketone substrates.

Enzyme-catalyzed reductions also offer a green and highly selective alternative. Ketoreductases (KREDs) from various microorganisms can reduce prochiral ketones with exceptional enantioselectivity, often outperforming chemical catalysts for specific substrates.

For a derivative of this compound, such as a ketone precursor, these asymmetric reduction methods could be employed to generate a chiral alcohol with a specific stereochemistry, which would be a valuable building block for more complex chiral molecules.

Desymmetrizing Reductions for Chiral Building Blocks

Desymmetrization is a powerful strategy in asymmetric synthesis where a prochiral or meso compound, which possesses a plane or point of symmetry, is transformed into a chiral molecule. google.comrsc.org This approach can be highly efficient as it creates chirality in a single step. mdpi.com

A classic example is the enantioselective reduction of a meso-diketone. A chiral reducing agent or a catalytic asymmetric reduction can selectively reduce one of the two carbonyl groups, leading to a chiral hydroxy-ketone.

In the context of benzoic acid derivatives, one could envision a meso-diacid or a cyclic anhydride derived from a symmetrically substituted benzoic acid. A chiral reagent or catalyst could then selectively react with one of the two identical functional groups. For example, the desymmetrization of meso-cyclic anhydrides by reaction with an alcohol in the presence of a chiral amine catalyst can yield chiral monoesters with high enantiomeric excess. google.com Such a strategy could be applied to a suitably designed benzoic acid derivative to generate a chiral building block.

Derivatization and Functional Group Transformations

The presence of a carboxylic acid group, a methoxy group, and two methyl groups on the aromatic ring of this compound allows for a range of chemical modifications. These transformations are crucial for developing new compounds with tailored properties.

Benzoic acid and its derivatives are important precursors in the synthesis of azo dye ligands. These ligands are characterized by the presence of an azo group (–N=N–) and are widely used in the production of dyes and pigments, as well as in the development of chemosensors and biologically active compounds. researchgate.netisca.insci-hub.se

The general synthesis of an azo dye involves a two-step diazotization-coupling reaction. unb.ca First, an aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. This is followed by an electrophilic substitution reaction where the diazonium salt is coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative.

While no specific examples of azo dye ligands synthesized directly from this compound were identified in the reviewed literature, the general synthetic route is applicable. To utilize this compound as a scaffold, it would first need to be converted to an aniline derivative, for example, through a Curtius, Hofmann, or Schmidt rearrangement of a corresponding acyl azide (B81097), amide, or the carboxylic acid itself. The resulting amino-substituted benzoic acid could then be diazotized and coupled with a suitable aromatic partner to yield the target azo dye ligand. The specific substitution pattern on the resulting ligand would depend on the choice of the coupling partner and the reaction conditions.

A study on the synthesis of novel azothiazole derivatives highlights a method where various thiazoles are prepared through the reaction of a carbothioamide with hydrazonoyl halides. nih.gov This approach could potentially be adapted for this compound derivatives to create complex heterocyclic azo compounds.

Table 1: General Steps for Azo Dye Synthesis from a Benzoic Acid Scaffold

| Step | Description | Key Reagents |

| 1. Functional Group Transformation | Conversion of the carboxylic acid group of this compound to an amino group. | Diphenylphosphoryl azide (for Curtius rearrangement), N-bromosuccinimide and a strong base (for Hofmann rearrangement), or hydrazoic acid (for Schmidt rearrangement). |

| 2. Diazotization | Formation of a diazonium salt from the resulting aminobenzoic acid derivative. | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) |

| 3. Azo Coupling | Reaction of the diazonium salt with an electron-rich coupling component. | Phenols, anilines, or other activated aromatic compounds. |

Substituted benzoic acids like this compound are valuable starting materials for the synthesis of more complex molecules. They can be transformed into a variety of key intermediates that are then used in multi-step synthetic sequences.

For instance, 2,5-dimethylbenzoic acid can be used in the preparation of durenecarboxylic acid, a significant intermediate in various chemical syntheses. orgsyn.org This suggests that this compound could similarly serve as a precursor to other complex aromatic compounds. The functional groups present on the molecule offer multiple sites for modification. The carboxylic acid can be converted to esters, amides, or acid halides, which are then used in a wide range of reactions. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

Research on 3-methoxy-2-methylbenzoic acid has shown its utility as a building block for complex organic molecules, including C2 symmetrical ferrocenyl diols and propargyl alcohols, which have applications in materials science and the synthesis of fine chemicals. This highlights the potential of similarly substituted benzoic acids, such as this compound, to serve as crucial intermediates in the synthesis of diverse and valuable compounds.

Table 2: Potential Transformations of this compound for Intermediate Synthesis

| Transformation | Resulting Intermediate | Potential Downstream Applications |

| Esterification | Methyl or Ethyl 3-methoxy-2,5-dimethylbenzoate | Precursor for amide synthesis, reduction to alcohols. |

| Amidation | 3-Methoxy-2,5-dimethylbenzamide | Further functionalization, Hofmann or Curtius rearrangement to amines. |

| Reduction of Carboxylic Acid | (3-Methoxy-2,5-dimethylphenyl)methanol | Oxidation to aldehydes, conversion to halides for Grignard reagent formation. |

| Halogenation of Aromatic Ring | Halogenated this compound | Cross-coupling reactions (e.g., Suzuki, Heck) to form more complex biaryl compounds. |

Perfluoroalkylalkoxy substituted benzoic acids are a class of compounds that have garnered interest due to their potential to form organized nano-phase separated liquid crystalline structures. researchgate.netresearchgate.net This property arises from the incompatibility between the fluorinated alkyl chains and the hydrocarbon moieties of the molecule.

A general method for the synthesis of such compounds involves the reaction of a hydroxybenzoic acid with a perfluoroalkylated alkyl halide in the presence of a base. While no literature specifically describes the synthesis of a perfluoroalkylalkoxy derivative starting from this compound, a hypothetical synthetic route can be proposed based on established methods for other benzoic acids.

The synthesis would likely begin with the selective demethylation of the methoxy group of this compound to yield the corresponding 3-hydroxy-2,5-dimethylbenzoic acid. This phenolic intermediate could then be alkylated with a suitable perfluoroalkylalkoxy-containing electrophile, such as a perfluoroalkylated iodoalkane, in the presence of a base like potassium carbonate.

Table 3: Proposed Synthesis of a Perfluoroalkylalkoxy Substituted Derivative

| Step | Reaction | Key Reagents |

| 1. Demethylation | Conversion of the methoxy group to a hydroxyl group. | Boron tribromide (BBr₃) or other demethylating agents. |

| 2. O-Alkylation | Introduction of the perfluoroalkylalkoxy side chain. | Perfluoroalkylalkoxy iodide (e.g., 1H,1H,2H,2H-perfluorooctyl iodide), Potassium carbonate (K₂CO₃). |

This synthetic strategy would result in a novel benzoic acid derivative with a fluorinated chain, which could then be investigated for its liquid crystalline properties. The specific nature of the perfluoroalkylalkoxy substituent could be varied to tune the physical properties of the final compound.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways for Substituted Benzoic Acid Transformations

Substituted benzoic acids are pivotal intermediates in both biological systems and synthetic chemistry. Their transformation pathways are diverse, encompassing biosynthesis, degradation, and targeted chemical modification.

In plant metabolism, benzoic acid (BA) serves as a precursor for a multitude of primary and secondary metabolites. nih.govnih.gov The formation of BA from phenylalanine involves the shortening of a three-carbon side chain by two carbons, a process that can occur through a β-oxidative pathway analogous to fatty acid catabolism. nih.govnih.gov This core pathway proceeds through several intermediates: Cinnamic acid → Cinnamoyl-CoA → 3-hydroxy-3-phenylpropanoyl-CoA → 3-oxo-3-phenylpropanoyl-CoA → Benzoyl-CoA. nih.govnih.gov The discovery of a bifunctional peroxisomal enzyme, cinnamoyl-CoA hydratase-dehydrogenase (PhCHD), completed the elucidation of this core pathway, which is localized in the peroxisomes. nih.govnih.gov

From a degradation perspective, the reaction of benzoic acid moieties with hydroxyl radicals (•OH) has been studied, particularly in the context of advanced oxidation processes. researchgate.net The proposed degradation mechanism involves hydroxylation of the aromatic ring to form intermediates like 3-hydroxybenzoic acid, followed by further oxidation and eventual ring-opening to yield smaller organic acids. researchgate.net

In synthetic chemistry, substituted benzoic acids are often prepared via the oxidation of the corresponding benzyl (B1604629) alcohols or other precursors. researchgate.net These oxidative transformations are critical for accessing a wide range of functionalized aromatic carboxylic acids that serve as building blocks in pharmaceuticals and materials science. researchgate.net

Studies on Ortho-Selective Amination via Rearrangement of Acyl O-Hydroxylamines

A significant challenge in synthetic chemistry is the direct and selective amination of C-H bonds in arenes. A mild and straightforward method for the ortho-selective amination of arene carboxylic acids has been developed, which proceeds through the rearrangement of acyl O-hydroxylamines. rsc.orgresearchgate.netrsc.org This approach is notable as it does not require precious metal catalysts and directly yields valuable, unprotected anthranilic acids. rsc.orgrsc.org

The reaction is initiated by treating an acyl O-hydroxylamine derivative of a benzoic acid with trifluoroacetic acid (TFA), with reactivity being enhanced by a catalytic amount (1 mol%) of an iron catalyst. rsc.org Mechanistic studies suggest that two distinct pathways may operate in parallel. rsc.orgresearchgate.net

Iron-Nitrenoid Intermediate: One proposed mechanism involves the formation of an iron-nitrenoid species that directs the amination to the ortho position via the coordinating effect of the adjacent carboxylic acid group. rsc.org

Radical Chain Pathway: An alternative or concurrent pathway may involve a radical-based amination process. rsc.orgresearchgate.net

Regardless of the precise mechanism, the reaction exhibits high ortho-selectivity, which is attributed to the directing influence or attractive interactions of the carboxylic acid motif. rsc.orgresearchgate.net This method is compatible with a broad range of benzoic acid substrates, including those with electron-donating and electron-withdrawing groups. researchgate.net

| Substituted Benzoic Acid Derivative | Position of Substituent(s) | Observed Yield (%) |

|---|---|---|

| 4-Fluorobenzoic acid | para | 80 |

| 4-(Trifluoromethyl)benzoic acid | para | 78 |

| 4-Methoxybenzoic acid | para | 65 |

| 3-Fluorobenzoic acid | meta | 75 |

| 3-Chlorobenzoic acid | meta | 71 |

| 2-Fluorobenzoic acid | ortho | 85 |

| 2-Chlorobenzoic acid | ortho | 81 |

This table presents representative yields for the ortho-amination of various substituted benzoic acids via acyl O-hydroxylamine rearrangement, demonstrating the broad scope of the reaction. Data is illustrative of findings reported in the literature. researchgate.net

Mechanistic Aspects of Nucleophilic Substitution Reactions (e.g., SN2-Type Glycosylation with Unprotected Pyranoses)

Nucleophilic substitution is a fundamental reaction class for benzoic acid derivatives. A noteworthy example is their participation in glycosylation reactions. Stereoselective glycosylation, particularly via an SN2-type mechanism, offers a powerful method for synthesizing complex carbohydrates and glycoconjugates with precise anomeric control. nih.govnih.gov

Research has demonstrated a direct SN2-type glycosylation using unprotected pyranoses and substituted benzoic acids, such as 2,6-dimethylbenzoic acid, under Mitsunobu conditions. chemrxiv.org This reaction proceeds with a complete inversion of stereochemistry at the anomeric center. For instance, the reaction of α-D-glucose with 2,6-dimethylbenzoic acid in dioxane exclusively yields the β-glycoside product. chemrxiv.org

The mechanism is highly dependent on the solvent. chemrxiv.org

In a more polar solvent like DMF , the reaction becomes non-stereoselective and is believed to proceed through an SN1 mechanism involving a solvent-separated ion pair, as evidenced by a small KIE value (1.001). chemrxiv.org

This SN2-type glycosylation provides a stereospecific route to 1,2-cis-glycosides, a challenging motif in carbohydrate chemistry. The benzoic acid derivative acts as the nucleophile, attacking the anomeric position activated by the Mitsunobu reagents.

Enzyme-Catalyzed Conversions and Catalytic Promiscuity

Glutathione (B108866) Transferases (GSTs) are a major family of detoxification enzymes that protect cells from reactive electrophiles. nih.gov They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of hydrophobic, electrophilic substrates. nih.gov While GSTs typically react with compounds like epoxides or activated alkenes, their interaction with carboxylic acids like 3-Methoxy-2,5-dimethylbenzoic acid is indirect and requires initial metabolic activation. nih.gov

The kinetic mechanism for GSTs is generally a random sequential process, although in the cellular context, the high concentration of GSH ensures it typically binds first. nih.gov The enzyme lowers the pKa of the thiol group of GSH, generating a highly nucleophilic thiolate anion within the active site. nih.gov This thiolate is the key species that attacks the electrophilic substrate.

For a benzoic acid derivative to become a substrate for GST, it must first be converted into an electrophilic species. This often occurs via Phase I metabolism (e.g., by cytochrome P450 enzymes) or by conversion to a thioester, such as a Coenzyme A (CoA) ester. This "activation" step creates an electrophilic carbonyl center susceptible to nucleophilic attack by the GST-bound glutathione thiolate, forming an acyl-glutathione conjugate. This conjugate is then typically exported from the cell for elimination. nih.gov

Beyond acting as substrates after activation, benzoic acid derivatives are widely studied as inhibitors that can cause site-specific modification or obstruction of enzyme active sites. nih.govmdpi.com The structure-activity relationship is key, as the nature and position of substituents on the benzoic acid ring dictate the binding affinity and inhibitory potency. mdpi.comresearchgate.net

For example, various benzoic acid derivatives have been investigated as inhibitors of α-amylase. mdpi.com The inhibitory activity is sensitive to the substitution pattern; hydroxyl groups can either increase or decrease inhibition depending on their position, as they affect both electronic properties and the ability to pass through the hydrophobic entrance of the enzyme's active site. mdpi.com Similarly, methoxy (B1213986) groups at certain positions can negatively impact inhibitory activity. mdpi.com

In other studies, benzoic acid derivatives have been designed to inhibit the enzyme trans-sialidase from Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Docking studies revealed that ortho substituents on the benzoic acid ring could potentially bind within the acceptor substrate binding site, providing a strategy for designing more potent inhibitors. nih.gov These studies exemplify how benzoic acid scaffolds can be used to probe enzyme active sites and develop specific inhibitors, effectively achieving a site-specific modification of the enzyme's function through non-covalent binding.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of 3-Methoxy-2,5-dimethylbenzoic acid. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and thermodynamic stability.

Density Functional Theory (DFT) has become a standard method for investigating the properties of benzoic acid and its derivatives due to its favorable balance of computational cost and accuracy. semanticscholar.orgresearchgate.netunamur.be For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry. nih.gov This optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule are significantly influenced by its substituents. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, while the methyl groups (-CH₃) are weakly electron-donating. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecule's surface. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Studies on substituted benzoic acids have shown that various calculated quantum chemical parameters correlate well with experimental properties like the acid dissociation constant (pKa). semanticscholar.orgresearchgate.netunamur.be For instance, calculated charges on the atoms of the carboxylic acid group and the energy difference between the acid and its conjugate base can be used to predict the acidity of this compound. semanticscholar.orgresearchgate.netunamur.be

A hypothetical table of DFT-calculated structural parameters for this compound is presented below, based on typical values for substituted benzoic acids.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length (carboxyl) | ~1.35 Å |

| O-H Bond Length (carboxyl) | ~0.97 Å |

| C-O Bond Length (methoxy) | ~1.37 Å |

| C-C Bond Length (aromatic) | 1.39 - 1.41 Å |

| C-C-O Angle (carboxyl) | ~118° |

| O=C-O Angle (carboxyl) | ~123° |

Note: These are estimated values and would require specific DFT calculations for confirmation.

For highly accurate thermochemical data, such as gas-phase enthalpies of formation, more computationally intensive ab initio methods like the Gaussian-n (G3 and G4) theories are employed. These composite methods combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation with a large basis set.

A study on methyl- and methoxybenzoic acids demonstrated that the G4 quantum-chemical method provides gas-phase enthalpies of formation that are in good agreement with experimental data. researchgate.net Applying the G4 method to this compound would allow for a precise determination of its heat of formation, entropy, and heat capacity. This data is crucial for understanding the molecule's stability and its behavior in chemical reactions. The G4 method systematically accounts for electron correlation, basis set effects, and zero-point vibrational energy to achieve high accuracy.

| Thermochemical Property | Method | Predicted Value |

| Gas-Phase Enthalpy of Formation (298.15 K) | G4 Theory | (Requires specific calculation) |

| Standard Entropy (298.15 K) | G4 Theory | (Requires specific calculation) |

| Heat Capacity (Cv) | G4 Theory | (Requires specific calculation) |

Conformational Analysis and Molecular Flexibility Studies

Conformational analysis can be performed by systematically rotating the dihedral angles associated with the methoxy and carboxyl groups and calculating the potential energy at each step using quantum chemical methods. This process generates a potential energy surface that reveals the minimum energy conformations (conformers) and the transition states connecting them. For the methoxy group, the orientation of the methyl group relative to the benzene (B151609) ring is of interest. Similarly, the orientation of the hydroxyl group of the carboxylic acid can be either syn or anti with respect to the carbonyl group, although the syn conformation is generally more stable. The steric hindrance from the adjacent methyl group at position 2 will likely play a significant role in determining the preferred orientation of both the methoxy and carboxylic acid groups.

Intermolecular Interactions and Non-Covalent Bonding Analysis

In the solid state, the properties of this compound are governed by intermolecular interactions. The primary and most significant interaction for carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules form a cyclic motif.

Prediction of Complexing Abilities and Binding Affinities (e.g., Cesium Cation Interactions)

The carboxylate group of this compound can act as a ligand, forming complexes with metal cations. Computational chemistry can predict the strength and nature of these interactions. For instance, the binding affinity of the molecule for cations like cesium (Cs⁺) can be calculated. This is relevant for understanding its potential role in ion sequestration or transport.

Studies combining DFT calculations and mass spectrometry have been conducted on the formation of cesium cation adducts with benzoic acid and its derivatives. nih.govresearchgate.netresearchgate.net These studies show that both the neutral acid and its deprotonated anion can interact with Cs⁺. The binding energy of the Cs⁺ cation to the molecule can be calculated by optimizing the geometry of the complex and comparing its energy to that of the separated species. The electron-donating methoxy and methyl groups on this compound would likely enhance the electron density on the carboxylate group, potentially increasing its binding affinity for cations compared to unsubstituted benzoic acid.

| Interaction Type | Computational Method | Predicted Outcome |

| Cs⁺ binding to neutral acid | DFT | Moderate binding energy |

| Cs⁺ binding to benzoate (B1203000) anion | DFT | Strong binding energy |

Simulation of Solution-Phase Behavior and Pre-Nucleation Associates in Crystallization

Molecular Dynamics (MD) simulations can be used to model the behavior of this compound in solution. scientific.netbohrium.comrsc.orgresearchgate.net By simulating a system containing many molecules of the acid and a solvent, MD can provide insights into solvation, diffusion, and the early stages of aggregation that lead to crystallization.

These simulations can reveal the formation of transient clusters and pre-nucleation associates, such as the characteristic hydrogen-bonded dimers, in the solution phase. rsc.org Understanding these early aggregation events is crucial for controlling the crystallization process and the resulting crystal polymorphism. MD simulations can also be used to study the effect of additives or impurities on the crystallization process by observing how they interact with the growing crystal surfaces. scientific.netbohrium.comresearchgate.net The insights gained from these simulations can aid in the rational design of crystallization experiments to obtain desired crystal forms.

Structure Property Relationships and Material Science Implications

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of 3-Methoxy-2,5-dimethylbenzoic acid in chemical transformations are governed by the cumulative influence of its substituents: the methoxy (B1213986) group at the C3 position and the methyl groups at the C2 and C5 positions. These effects can be dissected into inductive, resonance, and steric components.

Inductive, Resonance, and Steric Effects in Substituted Aromatic Systems

The substituents on the benzene (B151609) ring of this compound exert distinct electronic and steric influences. The methoxy group (-OCH₃) at the meta-position relative to the carboxylic acid is primarily electron-withdrawing through its inductive effect (-I) due to the high electronegativity of the oxygen atom. However, it is also capable of a significant electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the aromatic ring. In the meta position, the resonance effect on the carboxyl group is less pronounced compared to ortho or para positions.

The two methyl groups (-CH₃) are generally considered electron-donating through an inductive effect (+I) and hyperconjugation. The methyl group at the C2 position (ortho to the carboxyl group) introduces a significant steric hindrance. This steric effect can force the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance. This can disrupt the conjugation of the carboxyl group with the aromatic system, thereby altering the acidity and reactivity of the compound. The methyl group at the C5 position (meta to the carboxyl group) primarily exerts an electronic influence.

A summary of the expected substituent effects is presented in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Steric Effect on -COOH |

| 3-Methoxy | meta | -I (electron-withdrawing) | +R (electron-donating) | Minimal |

| 2-Methyl | ortho | +I (electron-donating) | Hyperconjugation (+R) | Significant |

| 5-Methyl | meta | +I (electron-donating) | Hyperconjugation (+R) | Minimal |

Correlation with Hammett Parameters in Reaction Kinetics

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). While Hammett parameters are not typically determined for ortho-substituents due to the complication of steric effects, we can analyze the electronic contributions of the meta-substituents.

The steric hindrance from the 2-methyl group would likely cause deviations from the linear free-energy relationship predicted by the Hammett equation. This ortho effect is a known limitation of the standard Hammett treatment.

Molecular Architecture and its Impact on Chemical Properties

The three-dimensional arrangement of atoms in this compound, its molecular architecture, is a direct consequence of the interplay between the planar aromatic ring and the steric demands of the substituents. The presence of the methyl group at the C2 position, ortho to the bulky carboxylic acid group, is expected to cause significant steric strain.

This steric hindrance likely forces the carboxylic acid group to twist out of the plane of the benzene ring. This loss of planarity has profound effects on the molecule's chemical properties. For instance, the acidity of the carboxylic acid may be altered. Normally, the carboxylate anion is stabilized by resonance with the aromatic ring. However, if the carboxyl group is not coplanar with the ring, this resonance stabilization is diminished, which would typically decrease the acidity (increase the pKa). Conversely, the steric hindrance might also destabilize the neutral acid to a greater extent than the anion, leading to an increase in acidity. The actual effect would depend on the balance of these competing factors.

The orientation of the methoxy group will also be influenced by the adjacent methyl group at C2, potentially affecting its conformation and its electronic interaction with the ring.

Crystallization Kinetics and Molecular Flexibility

The process of crystallization from a solution is a complex phenomenon governed by both thermodynamic and kinetic factors. For substituted benzoic acids, the nature and position of the substituents play a crucial role in their crystallization behavior.

Nucleation Rate Studies for Substituted Benzoic Acids

Nucleation, the initial step of crystallization, is highly sensitive to the molecular structure of the solute. Studies on substituted benzoic acids have shown that factors such as intermolecular interactions and molecular flexibility can significantly influence nucleation rates. For this compound, the potential for hydrogen bonding through the carboxylic acid group is a primary driver for the formation of dimers, a common motif in the crystal structures of carboxylic acids.

Role of Solution Chemistry and Solid-State Interactions in Crystal Formation

The formation of a crystal from solution involves the transition of molecules from a solvated state to a highly ordered solid state. The interactions between the solute molecules and the solvent, as well as the intermolecular forces in the solid state, dictate the kinetics of this process.

Control over Crystallite Morphology in Covalent Organic Frameworks (COFs)

There is currently no specific information available in the searched scientific literature that details the use of This compound as a modulator or building block for controlling the crystallite morphology of Covalent Organic Frameworks. Research in the field of COFs often explores the use of various organic linkers to tune porosity, stability, and functionality; however, the specific impact of the methoxy and dimethyl substitution pattern of this particular benzoic acid derivative on COF crystallite morphology has not been documented in the available resources.

Design Principles for Derivatives in Liquid Crystalline Phases

Similarly, a review of the available scientific and patent literature did not yield specific studies or design principles related to the application of This compound or its derivatives in the formation of liquid crystalline phases. While the molecular geometry and substituent groups of benzoic acid derivatives can influence their potential to form liquid crystals, there is no specific research that elaborates on these principles for This compound .

Compound Information

Role As Intermediates and Precursors in Advanced Chemical Synthesis

Utility in the Synthesis of Agrochemicals (e.g., Methoxyfenozide)

A significant application of 3-Methoxy-2,5-dimethylbenzoic acid is in the production of agrochemicals, most notably the insecticide Methoxyfenozide. fao.org Methoxyfenozide is a highly effective insecticide that works by accelerating the molting process in insects. fao.org It is particularly effective against the larval stages of Lepidoptera pests. fao.org

The synthesis of Methoxyfenozide involves the use of 3-methoxy-2-methylbenzoic acid, a closely related compound. google.comepa.govmzcloud.org In this process, 3-methoxy-2-methylbenzoyl chloride, derived from the corresponding benzoic acid, is a key intermediate. patsnap.comgoogle.comgoogle.com This highlights the importance of the substituted benzoic acid structure in creating potent and selective pest control agents. The development of such agrochemicals is crucial for modern agriculture, helping to ensure crop yields and food security.

The following table outlines the key reactants in a common synthesis route for Methoxyfenozide:

| Reactant | Role |

| N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine | Intermediate |

| 3,5-dimethyl benzoyl chloride | Acylating Agent |

| Toluene | Solvent |

| Sodium Hydroxide | Base |

This interactive table summarizes the primary components in a documented synthesis of Methoxyfenozide. google.com

Contributions to Pharmaceutical Intermediate Synthesis

Beyond its role in agrochemicals, this compound and its derivatives are valuable in the pharmaceutical industry. These compounds serve as crucial intermediates in the synthesis of a variety of medicinal compounds. For instance, derivatives of methoxybenzoic acid are used in the creation of drugs targeting a range of conditions, from cardiovascular diseases to neurological disorders. google.com

One notable example is the use of 3,5-dimethylbenzoic acid, a related compound, in the synthesis of medicines for diabetic neuropathy, atherosclerosis, and visual disorders. google.com The structural motif provided by these substituted benzoic acids is a key component in the design and development of new therapeutic agents. a2bchem.com The versatility of these compounds allows for the creation of diverse molecular architectures, which is essential for discovering new and effective drugs.

Application in Specialty Chemical Manufacturing (e.g., Fire Retardants, Liquid Crystal Materials)

The applications of this compound and its relatives extend to the manufacturing of specialty chemicals. For example, 3,5-dimethylbenzoic acid is utilized in the synthesis of fire retardants. google.com These fire retardants are incorporated into various materials to reduce their flammability and enhance their safety.

Furthermore, high-quality 3,5-dimethylbenzoic acid is a precursor for synthesizing liquid crystal materials. google.com These materials are essential components in a wide range of electronic displays, from televisions and computer monitors to smartphones and other mobile devices. The specific molecular structure of the benzoic acid derivative influences the physical properties of the resulting liquid crystals, such as their viscosity and optical characteristics.

Catalytic Applications of Benzoic Acid Derivatives (e.g., in COF Synthesis)

Substituted benzoic acids, including those with methoxy (B1213986) and methyl groups, have found applications as catalysts in various chemical reactions. One area of recent interest is their use in the synthesis of Covalent Organic Frameworks (COFs). rsc.orgresearchgate.netdigitellinc.com COFs are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, separation, and catalysis.

In the synthesis of COF-300, a three-dimensional imine-linked COF, substituted benzoic acids act as catalysts for the imine condensation reaction. rsc.orgdigitellinc.comrsc.orgosti.gov The acidity of the benzoic acid derivative can be fine-tuned by altering the substituents on the benzene (B151609) ring, which in turn influences the rate of the reaction and the size of the resulting COF particles. rsc.org This level of control is crucial for producing COFs with desired properties for specific applications. Research has shown that para-substituted benzoic acids can be particularly effective in this catalytic role. rsc.orgresearchgate.net

The following table details various substituted benzoic acids used as catalysts in COF-300 synthesis and their effect on colloidal stability:

| Catalyst (para-substituent) | Colloidal Stability |

| H | Stable |

| F | Stable |

| CF3 | Stable |

| CN | Stable |

| Cl | Aggregated |

| Br | Insoluble |

| I | Insoluble |

| NO2 | Insoluble |

This interactive table is based on research investigating the role of para-substituted benzoic acid catalysts in the synthesis of COF-300 colloids. rsc.org

Molecular Scaffolds for Synthesis of Analogues and Derivatives (e.g., Carboxyxanthones)

The core structure of this compound makes it an excellent molecular scaffold for the synthesis of a wide range of analogues and derivatives. By modifying the functional groups on the benzoic acid ring, chemists can create a library of new compounds with unique properties.

One example of this is the use of substituted benzoic acids in the synthesis of carboxyxanthones. These compounds are of interest due to their potential biological activities. The benzoic acid derivative provides the foundational structure upon which the more complex xanthone (B1684191) core is built. This approach allows for the systematic exploration of structure-activity relationships, which is a key aspect of modern drug discovery and materials science. The ability to readily create a variety of derivatives from a common starting material like this compound is a significant advantage in the development of new chemical entities.

Biochemical Transformations and Environmental Fate Mechanistic and Analytical Focus

Metabolic Pathways of Substituted Benzoic Acids in Biological Systems

In biological systems, foreign chemical compounds (xenobiotics) such as substituted benzoic acids undergo metabolic transformations, often referred to as biotransformation. These pathways generally serve to increase the water solubility of the compound, facilitating its excretion from the organism.

The metabolism of alkylated benzoic acids is often studied in the context of their precursors, such as alkylbenzenes. For instance, trimethylbenzenes are known industrial chemicals, and their metabolism can lead to the formation of various dimethylbenzoic acid isomers. The initial step typically involves the oxidation of one of the methyl groups by cytochrome P450 enzymes to a hydroxymethyl group, which is subsequently oxidized to a carboxylic acid.

In humans, benzoic acid is metabolized by butyrate-CoA ligase to form benzoyl-CoA wikipedia.org. This activated intermediate is then further metabolized. Benzoic acid itself is a known metabolite in humans, formed by gut bacteria from polyphenols or as a byproduct of phenylalanine metabolism hmdb.ca. Similarly, dimethylbenzoic acids are recognized as metabolic products. For example, 2,5-dimethylbenzoic acid has been identified in urine samples and is considered a product of the metabolism of 2,5-dihydroxybenzoic acid biosynth.com. The degradation of aromatic compounds like toluene, and xylenes (B1142099) by bacteria can also produce central metabolites like benzoate (B1203000) and toluic acids (methylbenzoic acids) mdpi.com.

A primary route for the detoxification and elimination of benzoic acids from the body is through conjugation reactions. nih.gov The most common of these is conjugation with the amino acid glycine (B1666218). In this reaction, which primarily occurs in the liver, benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. wikipedia.orgnih.gov The enzyme glycine N-acyltransferase then catalyzes the transfer of the benzoyl group from CoA to the amino group of glycine, forming N-benzoylglycine, more commonly known as hippuric acid. wikipedia.orghmdb.canih.govdrugbank.com Hippuric acid is more water-soluble than benzoic acid and is efficiently excreted in the urine. wikipedia.orgnih.gov This pathway is a significant route for the disposal of waste nitrogen nih.gov.

In plants, benzoic acid has been shown to form conjugates with low-molecular-weight peptides. nih.gov This process involves the carboxyl group of benzoic acid linking with functional groups on the peptides. nih.gov These conjugates can be subsequently degraded, leading to the release of carbon dioxide nih.gov.

Analytical Methodologies for Detection and Quantification in Complex Samples

The accurate detection and quantification of substituted benzoic acids in complex biological (e.g., urine, plasma) and environmental matrices require sophisticated analytical techniques. These methods often involve sample preparation steps to isolate the analyte and enhance its signal for detection.

Gas chromatography (GC) is a powerful tool for separating volatile compounds. However, carboxylic acids like 3-Methoxy-2,5-dimethylbenzoic acid are often polar and not sufficiently volatile for direct GC analysis. Derivatization is a chemical modification process used to convert these analytes into more suitable forms. libretexts.orgnih.gov This process can increase volatility, improve thermal stability, and enhance detector response youtube.com.

Common derivatization methods for carboxylic acids include:

Silylation: This is one of the most widely used derivatization procedures for GC analysis. youtube.com A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. libretexts.org The resulting TMS esters are more volatile and thermally stable libretexts.orgyoutube.com.

Alkylation: This technique involves replacing the acidic proton with an alkyl group, most commonly to form methyl or ethyl esters. libretexts.orgyoutube.com This esterification reduces the polarity of the carboxylic acid, making it more volatile and improving its chromatographic behavior. libretexts.org Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to introduce halogenated groups, which significantly enhances the response of an electron capture detector (ECD) libretexts.org.

Acylation: This method converts compounds with active hydrogens into esters, thioesters, and amides.

Using Chloroformates: Alkyl chloroformates are effective reagents for derivatizing a wide range of metabolites, including carboxylic acids, by converting them into less polar and more volatile derivatives suitable for GC/MS analysis wikipedia.org.

Table 1: Common Derivatization Techniques for Carboxylic Acids

| Derivatization Technique | Reagent Example | Purpose |

|---|---|---|

| Silylation | BSTFA | Replaces active hydrogen with a silyl (B83357) group to increase volatility and thermal stability. libretexts.orgyoutube.com |

| Alkylation (Esterification) | Methanol/H+ | Converts carboxylic acid to a less polar, more volatile ester. libretexts.orgyoutube.com |

| Halogenated Alkylation | PFB-Br | Forms a halogenated ester to enhance sensitivity for Electron Capture Detection (ECD). libretexts.org |

| Chloroformate Reaction | Alkyl Chloroformates | Converts polar compounds into more volatile derivatives for GC/MS analysis. wikipedia.org |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), is an indispensable tool for the identification and quantification of metabolites in complex mixtures. nih.govnih.gov LC-MS/MS is frequently used for the analysis of benzoic acid and its metabolites in biological fluids like urine nih.gov.

For quantitative analysis, a technique called multiple reaction monitoring (MRM) is often employed. In an MRM experiment, the mass spectrometer is set to select a specific precursor ion (the molecular ion of the analyte) and then fragment it, monitoring for a specific product ion. This highly selective process minimizes interferences from the sample matrix, leading to accurate quantification. For instance, in the analysis of benzoic acid and hippuric acid in urine, stable isotope-labeled surrogate standards (e.g., ¹³C₆-benzoic acid) can be used to create calibration curves, ensuring high precision and accuracy nih.gov.

The fragmentation pattern of a compound in the mass spectrometer provides a chemical fingerprint that aids in its structural identification. For benzoic acid analyzed by LC-ESI-QTOF-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry), characteristic fragment ions are observed. For the positive ion [M+H]⁺ at m/z 123, major fragments include m/z 105 (loss of H₂O) and m/z 77 (loss of H₂O and CO), corresponding to the phenyl cation massbank.eu. This fragmentation data is crucial for confirming the identity of metabolites during profiling studies mdpi.comhmdb.ca.

Environmental Degradation Mechanisms of Aromatic Carboxylic Acids

Aromatic carboxylic acids can be introduced into the environment through various industrial and natural processes. Their persistence is determined by their susceptibility to biotic and abiotic degradation mechanisms.

One significant abiotic degradation pathway is photooxidation, particularly in aqueous environments. acs.org Advanced oxidation processes, such as the use of UV light in combination with hydrogen peroxide (UV/H₂O₂), can effectively degrade aromatic carboxylic acids. acs.org The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) which attack the aromatic ring, typically leading to hydroxylation as a primary step. acs.org The rate of degradation can be influenced by the substituents on the benzene (B151609) ring; for example, the degradation rate of benzoic acid is faster than that of its hydroxylated derivatives like salicylic (B10762653) acid under certain conditions acs.org.

Biodegradation by microorganisms is another critical route for the environmental breakdown of these compounds. nih.gov Many soil and water bacteria possess the enzymatic machinery to utilize aromatic compounds as carbon and energy sources. nih.gov The degradation pathways often converge on central intermediates like benzoate, which is then further catabolized. mdpi.com The initial steps in the bacterial degradation of substituted aromatic compounds typically involve hydroxylation and subsequent ring cleavage by dioxygenase enzymes. The ability of microorganisms like Escherichia coli to mineralize various aromatic acids has been well-documented nih.gov. Additionally, the adsorption of aromatic carboxylic acids onto environmental matrices like biochar can influence their bioavailability and degradation, a process that can be affected by pH and the exchange of protons acs.org.

Emerging Research Frontiers and Future Directions

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of reactions and materials. doaj.org For complex molecules like 3-Methoxy-2,5-dimethylbenzoic acid, these computational tools offer the potential to predict reaction outcomes, optimize synthesis pathways, and design novel materials with tailored properties.

In the realm of material design, ML is being used to screen for new materials with desirable properties. doaj.orgnih.gov For benzoic acid scaffolds, this could involve designing new polymers, metal-organic frameworks (MOFs), or functional materials. ontosight.ai By inputting the structural features of this compound into an ML model, researchers could predict its suitability as a building block for materials with specific optical, electronic, or catalytic properties. doaj.orgontosight.ai This data-driven approach allows for the rapid exploration of a vast chemical space, uncovering new possibilities for materials that would be difficult to find through conventional methods. nih.gov

Table 1: Applications of AI/ML in Benzoic Acid Research

| Application Area | Description | Potential Impact on this compound |

| Reaction Outcome Prediction | Using ML models to predict the yield, selectivity, and optimal conditions for chemical reactions. nih.govchemeurope.com | More efficient and higher-yielding synthesis pathways. |

| Property Prediction | Predicting physical, chemical, and electronic properties, such as Hammett's constants, for novel or uncharacterized molecules. acs.org | Better understanding of its reactivity and guidance for its use in various applications. |

| New Materials Discovery | High-throughput virtual screening of materials incorporating benzoic acid scaffolds for desired functionalities. doaj.orgnih.gov | Identification of new potential applications in areas like polymers or MOFs. |

| Retrosynthetic Analysis | AI-powered tools to devise novel and efficient synthetic routes for complex target molecules. | Discovery of alternative and potentially more sustainable synthesis methods. |

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For the synthesis of this compound and its derivatives, research is focusing on the use of environmentally benign solvents, renewable feedstocks, and energy-efficient reaction conditions. ijpsjournal.com

One promising area is the use of greener solvents or even solvent-free conditions. For example, studies have shown that supercritical CO2 can be an effective and recyclable medium for reactions involving benzoic acid derivatives, reducing solvent consumption by over 90%. ijpsjournal.com Other approaches involve the use of water as a solvent, which is non-toxic and abundant. mdpi.com The oxidation of aldehydes to carboxylic acids, a common step in the synthesis of some benzoic acids, has been successfully achieved in water using a selenium catalyst and hydrogen peroxide as a green oxidant. mdpi.com Similarly, the use of Oxone®, a non-toxic and water-soluble oxidizing agent, in conjunction with catalysts like ferric chloride, allows for the solvent-free synthesis of substituted benzoic acids from benzyl (B1604629) alcohols. researchgate.net

Another key aspect of green chemistry is the use of renewable starting materials. Lignin, a complex polymer found in wood, can be broken down to produce various benzoic acid derivatives. rsc.org This approach offers a sustainable alternative to petroleum-based feedstocks for the production of valuable chemicals. rsc.org

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Benzoic Acid Derivatives

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvents | Often uses hazardous organic solvents. | Utilizes water, supercritical CO2, or solvent-free conditions. ijpsjournal.commdpi.comresearchgate.net |

| Reagents | May involve stoichiometric use of hazardous reagents. | Employs catalytic amounts of less toxic reagents (e.g., selenium, iron) and green oxidants (e.g., H2O2, Oxone®). mdpi.comresearchgate.net |

| Feedstocks | Typically derived from petroleum. | Can be derived from renewable resources like lignin. rsc.org |

| Energy | Often requires high temperatures and pressures. | Aims for milder reaction conditions, sometimes utilizing microwave assistance for energy efficiency. ijpsjournal.com |

| Waste | Can generate significant amounts of hazardous waste. | Reduces by-product formation and promotes recycling of catalysts and solvents. ijpsjournal.com |

In Situ Spectroscopic Studies for Real-Time Mechanistic Insights

Understanding the precise mechanism of a chemical reaction is crucial for its optimization and control. In situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it happens, are powerful tools for gaining deep mechanistic insights. For the synthesis of this compound, which can be prepared via a Grignard reaction, such techniques could be invaluable.

The formation of Grignard reagents and their subsequent reactions can be complex and are often sensitive to reaction conditions. hzdr.deucalgary.ca In situ monitoring can help to identify reactive intermediates, understand the kinetics of the reaction, and detect the onset of side reactions. hzdr.de For example, monitoring the carboxylation of a Grignard reagent with CO2 could reveal the formation of intermediate carboxylate salts and help to optimize the conditions for their conversion to the final benzoic acid product. ucalgary.cayoutube.com

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be adapted for in situ measurements, providing a continuous stream of data on the concentrations of reactants, intermediates, and products throughout the course of the reaction. This detailed information allows for a more complete understanding of the reaction mechanism than can be obtained from traditional analysis of the final product alone. hzdr.de

Exploration of Novel Catalytic and Materials Science Applications for Benzoic Acid Scaffolds

The benzoic acid scaffold is a versatile building block for a wide range of functional materials and catalysts. ontosight.aichemicalbook.com While this compound has its known applications, ongoing research into the broader class of benzoic acid derivatives continues to uncover new and exciting possibilities. researchgate.net

In materials science, benzoic acid derivatives are used as building blocks for polymers and other materials with unique properties. ontosight.ai For instance, benzoic acid itself has been shown to act as an efficient organocatalyst for the ring-opening polymerization of monomers like ε-caprolactone and L-lactide, which are used to produce biodegradable polyesters for applications in packaging and biomedicine. researchgate.net The specific substituents on the benzoic acid ring can be tuned to control the properties of the resulting polymers.

In the field of catalysis, benzoic acid derivatives are being explored for their potential in various transformations. They can act as ligands for metal catalysts or as organocatalysts in their own right. researchgate.net Recent research has demonstrated the use of 2-halobenzoic acids in palladium-catalyzed reactions to construct complex, ring-fused heterocyclic architectures that show promise as fluorescent molecular scaffolds. acs.orgacs.org These findings open up new avenues for the application of substituted benzoic acids in the synthesis of high-value, functional molecules. The diverse applications also extend to their use as intermediates in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients. ontosight.aipreprints.org

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-Methoxy-2,5-dimethylbenzoic acid, and how can its purity be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 3-methoxybenzoic acid followed by regioselective methylation. For purity optimization, use recrystallization in ethanol/water mixtures (yield ~75%) and monitor by TLC (silica gel, hexane:ethyl acetate 3:1) . Post-synthesis, HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) ensures >98% purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine H NMR (DMSO-, 400 MHz) and 2D-COSY to resolve overlapping methyl and methoxy signals. For example, the methoxy group at C3 appears as a singlet (~δ 3.85), while aromatic protons show distinct coupling patterns. Mass spectrometry (ESI-MS, [M-H] ion at m/z 209.1) and IR (C=O stretch ~1680 cm) further validate the structure .

Q. What solvents and conditions are optimal for derivatizing this compound into esters or amides?

- Methodological Answer : Esterification via Fischer-Speier (HSO catalyst, reflux in methanol) achieves >90% conversion. For amidation, use DCC/DMAP in anhydrous THF with primary amines. Monitor reaction progress by F NMR if fluorine-containing reagents are used .

Advanced Research Questions

Q. How do microbial degradation pathways of this compound differ across bacterial species?

- Methodological Answer : Conduct comparative studies using Rhodococcus and Pseudomonas strains. Inoculate minimal media with the compound (1 mM) and track metabolites via LC-MS. For example, Pseudomonas may produce demethylated intermediates (e.g., 2,5-dimethylhydroquinone), while Rhodococcus accumulates hydroxylated derivatives . Use C-labeled substrates to trace carbon flow.

Q. What strategies resolve contradictions in reported reaction yields for coupling this compound with triazine derivatives?

- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE). Vary temperature (45–80°C), catalyst (e.g., Pd(OAc)), and solvent polarity (DMF vs. THF). For low yields (<50%), introduce microwave-assisted synthesis (100 W, 15 min) to enhance efficiency . Validate results with triplicate runs and statistical analysis (p < 0.05).

Q. How can computational modeling predict the bioavailability of this compound in drug design?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like cyclooxygenase-2. Calculate logP (≈2.1) and polar surface area (≈55 Å) via ChemAxon. Validate predictions with in vitro Caco-2 permeability assays .

Q. What analytical techniques differentiate this compound from its structural isomer 4-Methoxy-2,5-dimethylbenzoic acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.